N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
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Overview
Description
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps, including the introduction of the fluorine-18 isotope. The process generally starts with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope through nucleophilic substitution. The final steps involve the coupling of the pyridine ring with the piperazine and cyclohexanecarboxamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridine ring and the cyclohexanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution typically involves reagents like sodium fluoride, while electrophilic substitution may use reagents such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can lead to the formation of quinones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of radiolabeling techniques and fluorine chemistry.
Biology: Employed in the study of biological pathways and receptor binding through PET imaging.
Medicine: Utilized in the diagnosis and monitoring of various diseases, including cancer and neurological disorders, through PET imaging.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
The mechanism of action of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide involves its binding to specific molecular targets, such as receptors or enzymes, in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in the body.
Comparison with Similar Compounds
Similar Compounds
N-(6-fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure but lacks the fluorine-18 isotope.
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the fluorine-18 isotope in N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide makes it unique, as it allows for its use in PET imaging. This radiolabeling enables the compound to be used as a tracer, providing valuable insights into biological processes and disease states.
Properties
Molecular Formula |
C25H33FN4O2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-22-11-6-5-10-21(22)29-17-14-28(15-18-29)16-19-30(24-13-7-12-23(26)27-24)25(31)20-8-3-2-4-9-20/h5-7,10-13,20H,2-4,8-9,14-19H2,1H3/i26-1 |
InChI Key |
OKSNXQNJHBOXDU-KPVNRNJOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)[18F])C(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)F)C(=O)C4CCCCC4 |
Synonyms |
(18F)6FPWAY 6FPWAY N-(2-(1-(4-(2-methoxyphenyl)-piperazinyl)ethyl))-N-(2-(6-fluoropyridinyl))cyclohexanecarboxamide |
Origin of Product |
United States |
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